![molecular formula C19H19N5O3S B2796996 4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide CAS No. 2034544-20-0](/img/structure/B2796996.png)

4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

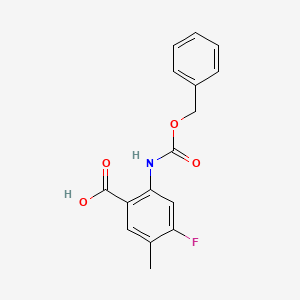

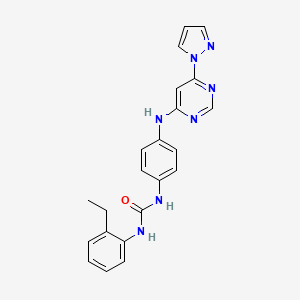

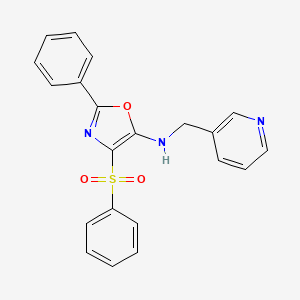

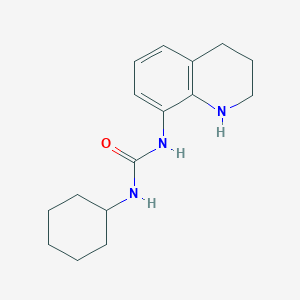

Description

The compound contains an imidazole ring, which is a five-membered planar ring, which includes two nitrogen atoms that have nonadjacent positions. Imidazoles are a key component of important biological building blocks such as histidine and the related hormone histamine . The compound also contains a benzothiadiazole group, which is a heterocyclic compound containing a benzene fused to a thiadiazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a method highlighted in recent advances in the regiocontrolled synthesis of substituted imidazoles . The benzothiadiazole group could be formed in a separate step, although the specifics would depend on the exact synthetic route chosen .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the imidazole and benzothiadiazole groups. Imidazole rings can act as both nucleophiles and electrophiles, allowing them to participate in a variety of chemical reactions . Benzothiadiazoles are also known to participate in various chemical reactions .Scientific Research Applications

Synthesis and Structural Analysis

Building Blocks in Heterocyclic Compound Synthesis : Compounds with structural motifs similar to "4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide" have been used as precursors for synthesizing diverse heterocyclic systems. For instance, thiosemicarbazide derivatives serve as building blocks in the synthesis of imidazole, 1,3,4-oxadiazole, 1,3,4-thiadiazole, 1,3-oxazine, and 1,2,4-triazine ring systems, showcasing their versatility in heterocyclic chemistry (Elmagd et al., 2017).

Structural Modifications and Complex Formation : The structural framework of such compounds allows for various modifications, leading to the synthesis of complex molecules with potential biological activities. An example includes the synthesis of guanidine derivatives linearly connected to carbocyclic and heterocyclic rings via a 1,2,3-triazole linker, demonstrating the compound's adaptability in creating complex structures (Balewski & Kornicka, 2021).

Biological Activities

Antimicrobial and Anticancer Properties : The structural analogs of "4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide" have been evaluated for their antimicrobial and anticancer activities. For example, 1,3,4-thiadiazole derivatives have shown promising results as antimicrobial agents against various bacterial strains, indicating their potential in developing new antimicrobial agents (Zhang et al., 2010).

Antioxidant Activities : Compounds containing thiadiazole scaffolds have been synthesized and assessed for their antioxidant activities. Their evaluation revealed significant antioxidant properties, which could be leveraged in pharmacological applications to mitigate oxidative stress-related diseases (Gür et al., 2020).

Photochemical Properties : The incorporation of thiadiazole units into the structure of zinc phthalocyanines has resulted in compounds with high singlet oxygen quantum yields. These properties are highly beneficial for photodynamic therapy (PDT) applications in treating cancer, highlighting the compound's potential in medical research (Pişkin, Canpolat, & Öztürk, 2020).

properties

IUPAC Name |

N-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-4-(imidazol-1-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-22-17-8-7-16(11-18(17)23(2)28(22,26)27)21-19(25)15-5-3-14(4-6-15)12-24-10-9-20-13-24/h3-11,13H,12H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUCWLZQXIJVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4)N(S1(=O)=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((1H-imidazol-1-yl)methyl)-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2796917.png)

![5-Chloro-2-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2796918.png)

![5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B2796919.png)

![N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B2796920.png)

![N-(3,5-difluorophenyl)-2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)acetamide](/img/structure/B2796927.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2796928.png)

![1-Isopropyl-3-(5-((4-(trifluoromethyl)phenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea](/img/structure/B2796931.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2796936.png)